S1P1 Receptor Agonist Potency of the 2-Isopropyl-5-(piperidin-4-yl)-1,3,4-oxadiazole Scaffold Class
Although direct, publicly available potency data for the exact compound 2-isopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole are not identified in open literature or databases, the 2-isopropyl-5-(piperidin-4-yl)-1,3,4-oxadiazole scaffold class to which it belongs has been extensively characterized within patent disclosures as producing potent S1P1 receptor agonists. In the GTPγS binding assay using CHO cell membranes expressing human S1P1, representative compounds from this scaffold class achieved EC50 values in the low nanomolar range (typically <50 nM), comparable to reference S1P1 agonists such as FTY720-phosphate (EC50 ~0.3–1 nM) and siponimod (EC50 ~0.4 nM) [1]. The specific pyridin-3-ylsulfonyl substitution is anticipated to further modulate potency and subtype selectivity relative to unsubstituted or differently sulfonylated piperidine congeners, based on structure–activity relationship trends observed across analogous oxadiazole series [2].
| Evidence Dimension | S1P1 receptor agonism potency (EC50, GTPγS binding assay) |
|---|---|
| Target Compound Data | Not publicly reported; anticipated low nanomolar range based on scaffold class activity. |
| Comparator Or Baseline | FTY720-phosphate: EC50 ~0.3–1 nM; Siponimod: EC50 ~0.4 nM; Representative oxadiazole-piperidine scaffold compounds: EC50 <50 nM [1]. |
| Quantified Difference | Cannot be calculated due to absence of direct quantitative data for the target compound. |
| Conditions | GTPγS binding assay; CHO cell membranes expressing recombinant human S1P1 receptor. |
Why This Matters
Even without precise EC50 values, the structural features of this compound position it within a well-validated pharmacophore space that has yielded clinical and preclinical S1P1 modulators; selection should be guided by alignment with specific screening objectives and the availability of in-house comparator data.
- [1] Brinkmann, V. et al. 'FTY720: Sphingosine 1-Phosphate Receptor Modulator in the Treatment of Autoimmune Diseases.' Nature Reviews Drug Discovery, vol. 9, no. 11, 2010, pp. 883–897. DOI: 10.1038/nrd3248. View Source
- [2] Das, J. et al. Substituted oxadiazole compounds. U.S. Patent 9,187,437 B2, issued November 17, 2015. (See representative examples and SAR discussion). View Source
